N-Decanoyl-L-homoserine lactone

Description

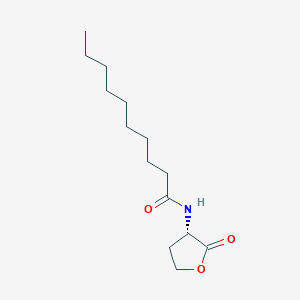

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436062 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177315-87-6 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of 3-hydroxy-decanoyl-homoserine lactone (3-OH-C10-HSL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and analysis of the bacterial quorum-sensing molecule, N-(3-hydroxydecanoyl)-L-homoserine lactone (3-OH-C10-HSL). It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Origin

Initial Identification

N-(3-hydroxydecanoyl)-L-homoserine lactone (3-OH-C10-HSL) was first identified as a novel acyl-homoserine lactone (AHL) in the bacterium Pseudomonas fluorescens isolate 2-79.[1] Its discovery was part of broader research into bacterial cell-to-cell communication, which revealed that many bacteria produce a variety of these signaling molecules.[1] The identification was achieved using a combination of thin-layer chromatography (TLC) assays with an Agrobacterium tumefaciens biosensor and confirmation by mass spectrometry.[1] The fragmentation pattern in mass spectrometry was consistent with the molecular structure of N-(3-hydroxydecanoyl)-L-HSL.[1]

Bacterial Origin and Biosynthesis

Subsequent research has shown that 3-OH-C10-HSL is produced by several species within the Pseudomonas genus. For instance, Pseudomonas fluorescens 2-79 and Pseudomonas chlororaphis 30-84 are known to synthesize a range of AHLs, including 3-OH-C10-HSL.[2] It has also been found in Burkholderia pseudomallei.

The enzymatic synthesis of 3-OH-C10-HSL in P. fluorescens and P. chlororaphis is catalyzed by the PhzI synthase , an enzyme homologous to the LuxI family of AHL synthases. These enzymes utilize S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) as substrates to produce the corresponding AHL. The PhzI synthase is responsible for producing a suite of 3-hydroxy AHLs with varying acyl chain lengths (C6, C7, C8, and C10).

Quantitative Data

The production of 3-OH-C10-HSL can vary between different bacterial strains and under different growth conditions. The following table summarizes the quantitative analysis of AHLs produced by wild-type Pseudomonas chlororaphis 30-84 and an E. coli strain expressing the cloned phzI gene from P. chlororaphis 30-84. The concentrations were determined from late-stationary-phase culture supernatants.

| Acyl-Homoserine Lactone | Concentration in P. chlororaphis 30-84 (nM) | Concentration in E. coli(pSF110) expressing phzI (nM) |

| 3-OH-C6-HSL | 1500 | 1200 |

| C6-HSL | 12 | 5 |

| 3-OH-C8-HSL | 25 | 20 |

| C8-HSL | <1 | <1 |

| 3-OH-C10-HSL | 10 | 10 |

| C10-HSL | <1 | <1 |

Data sourced from Chin-A-Woeng et al. (2001).

Signaling Pathway

The canonical signaling pathway for AHLs like 3-OH-C10-HSL involves a transcriptional regulator of the LuxR family. In the case of P. chlororaphis, the cognate receptor for the AHLs produced by PhzI is PhzR . At low cell density, the concentration of 3-OH-C10-HSL is low, and PhzR is inactive. As the bacterial population grows, the concentration of 3-OH-C10-HSL increases and, upon reaching a threshold, it binds to and activates PhzR. The 3-OH-C10-HSL/PhzR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. This leads to a coordinated change in gene expression throughout the population, regulating processes such as antibiotic production.

Experimental Protocols

The identification and quantification of 3-OH-C10-HSL rely on a series of well-established protocols.

Extraction of AHLs from Bacterial Supernatant

This protocol outlines the general procedure for extracting AHLs from bacterial cultures for subsequent analysis.

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., P. fluorescens) in a suitable liquid medium (e.g., Luria-Bertani broth) to the late logarithmic or early stationary phase, where AHL production is typically maximal.

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully decant the cell-free supernatant into a fresh tube.

-

Solvent Extraction:

-

Acidify the supernatant to pH 3.0 with hydrochloric acid to protonate the AHLs, making them less water-soluble.

-

Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent, such as dichloromethane or acidified ethyl acetate.

-

Shake the mixture vigorously for 1-2 minutes and then allow the phases to separate.

-

-

Solvent Collection: Carefully collect the organic (lower) phase containing the AHLs. Repeat the extraction process two more times to ensure complete recovery.

-

Drying and Resuspension: Evaporate the pooled organic solvent to dryness under a stream of nitrogen or using a rotary evaporator. Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.

Detection and Identification

4.2.1 Thin-Layer Chromatography (TLC)

TLC is a semi-quantitative method used to separate and tentatively identify different AHL molecules in an extract.

-

Plate Preparation: Use a C18 reversed-phase TLC plate.

-

Sample Spotting: Spot a small volume (e.g., 1-5 µL) of the resuspended AHL extract onto the TLC plate. Also, spot standards of known AHLs for comparison.

-

Chromatography: Develop the plate in a chromatography tank containing a mobile phase of 60% (v/v) methanol in water.

-

Biosensor Overlay:

-

Once the solvent front has reached the top of the plate, air-dry the chromatogram completely.

-

Overlay the plate with a thin layer of agar seeded with a suitable AHL biosensor strain. The Agrobacterium tumefaciens strain NTL4(pZLR4) is effective for detecting a broad range of AHLs, including 3-hydroxy derivatives with C8 to C10 acyl chains. This biosensor typically contains a lacZ reporter gene, which produces a blue color in the presence of an AHL when X-Gal is included in the overlay medium.

-

-

Incubation and Visualization: Incubate the plate overnight at an appropriate temperature (e.g., 28°C). The presence of AHLs will be indicated by colored zones on the chromatogram. The migration distance (Rf value) and spot characteristics can help in the tentative identification of the AHLs. 3-hydroxy-substituted AHLs typically produce circular spots with sharp edges that do not tail.

4.2.2 High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for the definitive identification and quantification of AHLs.

-

Sample Preparation: The resuspended AHL extract is typically filtered through a 0.22 µm filter before injection.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: A typical gradient might start at 30-40% B, increasing to 95-100% B over 20-30 minutes to elute the AHLs based on their hydrophobicity.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: The mass spectrometer can be operated in full scan mode to identify the parent ions of potential AHLs. For 3-OH-C10-HSL, the expected m/z for the protonated molecule [M+H]⁺ is 272.2.

-

MS/MS Fragmentation: To confirm the identity, tandem mass spectrometry (MS/MS) is performed on the parent ion. A characteristic fragment ion for AHLs is at m/z 102, which corresponds to the homoserine lactone ring.

-

-

Quantification: For quantification, a standard curve is generated using synthetic 3-OH-C10-HSL of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to the standard curve.

References

N-3-hydroxydecanoyl-L-Homoserine Lactone: A Core Component of Bacterial Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-acyl homoserine lactones (AHLs) are a cornerstone of bacterial intercellular communication, a process known as quorum sensing (QS). This system allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. Among the diverse family of AHLs, N-3-hydroxydecanoyl-L-Homoserine lactone (3-OH-C10-HSL) has emerged as a significant signaling molecule in various Gram-negative bacteria. This technical guide provides a comprehensive overview of 3-OH-C10-HSL, detailing its physicochemical properties, its central role in signaling pathways, its impact on bacterial phenotypes, and the experimental methodologies used for its study. This document is intended to serve as a critical resource for researchers engaged in microbiology, infectious disease, and the development of novel anti-virulence therapeutics.

Physicochemical Properties of N-3-hydroxydecanoyl-L-Homoserine Lactone

N-3-hydroxydecanoyl-L-Homoserine lactone is a small, diffusible signaling molecule characterized by a homoserine lactone ring attached to a 10-carbon acyl chain with a hydroxyl group at the third carbon position.[1][2] Its structural features are critical for its synthesis, diffusion, and specific recognition by bacterial receptor proteins. The key physicochemical properties are summarized below.

| Property | Value | References |

| Synonyms | OH-C10-HSL, 3OH-C10-HSL, 3OH-C10-L-HSL | [3][4] |

| CAS Number | 192883-12-8 (L-form); 929222-14-0 (DL-form) | [3] |

| Molecular Formula | C₁₄H₂₅NO₄ | |

| Molecular Weight | 271.35 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥97% to ≥98% | |

| Solubility | DMSO (20 mg/ml), DMF (20 mg/ml), Acetonitrile (soluble) | |

| Stability | Stable for ≥ 4 years at -20°C |

The 3-OH-C10-HSL Signaling Pathway in Bacterial Communication

The 3-OH-C10-HSL signaling cascade is a classic example of a LuxI/LuxR-type quorum-sensing circuit, which is fundamental to many Gram-negative bacteria. This pathway enables individual bacterial cells to sense population density and switch to a collective, coordinated mode of gene expression.

Biosynthesis, Diffusion, and Perception

The synthesis of 3-OH-C10-HSL is catalyzed by a LuxI-family synthase, such as AinS in Aliivibrio wodanis. This enzyme utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as substrates.

At low cell density, the basal level of synthesized 3-OH-C10-HSL diffuses out of the cells and remains at a low concentration in the extracellular environment. As the bacterial population grows, the extracellular concentration of 3-OH-C10-HSL increases proportionally. Once a threshold concentration is reached, the molecule diffuses back into the cells and binds to its cognate cytoplasmic receptor, a member of the LuxR family of transcriptional regulators (e.g., LitR).

Transcriptional Regulation

The binding of 3-OH-C10-HSL to its LuxR-type receptor induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. This binding event typically activates the transcription of a suite of genes involved in various collective behaviors, including the production of virulence factors and enzymes essential for biofilm maturation. In some systems, this creates a positive feedback loop by upregulating the expression of the AHL synthase itself, leading to a rapid and robust population-wide response.

Role in Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses, host immune responses, and antimicrobial agents. Quorum sensing, mediated by molecules like 3-OH-C10-HSL, is integral to the regulation of this complex developmental process.

Studies in Aliivibrio salmonicida have demonstrated the importance of 3-OH-C10-HSL in biofilm development. The addition of exogenous 3-OH-C10-HSL can influence the biofilm-forming capacity of various mutant strains, highlighting its role in the regulatory network. For instance, in a mutant lacking the AinS synthase (ΔainS), which cannot produce 3-OH-C10-HSL, the ability to form a biofilm is compromised. This phenotype can often be rescued by the addition of the synthetic molecule.

| Strain | Treatment | Effect on Biofilm Formation (Relative to Wild Type) | Reference |

| A. salmonicida LFI1238 (Wild Type) | 100 ng/ml 3-OH-C10-HSL | No significant change | |

| A. salmonicida ΔlitR (Receptor Mutant) | 100 ng/ml 3-OH-C10-HSL | Significantly reduced biofilm | |

| A. salmonicida ΔainS (Synthase Mutant) | 100 ng/ml 3-OH-C10-HSL | Restoration of biofilm to near wild-type levels |

Note: Data interpreted from graphical representations in the cited literature.

Experimental Methodologies

The study of 3-OH-C10-HSL requires robust methods for its detection, quantification, and synthesis, as well as for assessing its biological activity.

Detection and Quantification

Thin-Layer Chromatography (TLC): A foundational method for screening bacterial cultures for the presence of AHLs. Supernatants are extracted, concentrated, and spotted on a TLC plate. After development, the plate is overlaid with an indicator strain (e.g., Agrobacterium tumefaciens) that produces a detectable signal (like violacein pigment or β-galactosidase activity) in response to AHLs. The position (Rf value) of the spot provides a tentative identification of the AHL.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for accurate quantification and identification of AHLs.

-

Sample Preparation: Bacterial culture supernatants are acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

Chromatographic Separation: The extract is injected into an HPLC system, typically with a C18 reverse-phase column, to separate the different AHLs based on their hydrophobicity.

-

Mass Spectrometry Detection: The eluent from the HPLC is directed into a mass spectrometer. The parent ion (M+H)+ corresponding to the mass of 3-OH-C10-HSL (m/z 272) is selected and fragmented. The resulting fragmentation pattern provides definitive structural identification and allows for highly sensitive quantification.

Chemical Synthesis

The availability of pure, synthetic 3-OH-C10-HSL is crucial for biological assays. A common method for synthesizing 3-hydroxy AHLs involves carbodiimide-mediated amide coupling.

-

Precursors: The two primary precursors are L-homoserine lactone (typically as a hydrobromide salt) and 3-hydroxydecanoic acid.

-

Activation: The carboxylic acid group of 3-hydroxydecanoic acid is activated using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

-

Coupling: The activated carboxylic acid is then reacted with the amino group of L-homoserine lactone in an appropriate solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrobromide salt.

-

Purification: The final product is purified from the reaction mixture using techniques like column chromatography or preparative HPLC to yield high-purity 3-OH-C10-HSL.

Biofilm Quantification Assay

The crystal violet (CV) assay is a widely used method to quantify biofilm formation in vitro.

-

Biofilm Growth: Bacterial strains are grown in a multi-well plate (e.g., 96-well) under conditions that promote biofilm formation, with or without the addition of 3-OH-C10-HSL.

-

Removal of Planktonic Cells: After incubation (e.g., 72 hours), the culture medium containing non-adherent, planktonic cells is carefully removed.

-

Washing: The wells are gently washed with a buffer (e.g., PBS) to remove any remaining planktonic cells.

-

Staining: The remaining adherent biofilm is stained with a crystal violet solution (e.g., 0.1% w/v) for a set period.

-

Destaining: Excess stain is washed away, and the plate is allowed to dry. The bound crystal violet is then solubilized with a solvent, such as ethanol or acetic acid.

-

Quantification: The absorbance of the solubilized stain is measured using a plate reader at a specific wavelength (e.g., 590 nm). The absorbance value is directly proportional to the amount of biofilm formed.

Implications for Drug Development

The central role of 3-OH-C10-HSL and other AHLs in controlling virulence and biofilm formation makes the quorum-sensing pathway an attractive target for novel antimicrobial strategies. Disrupting this communication system, a concept known as "quorum quenching," offers a promising alternative to traditional antibiotics. This approach aims to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance.

Strategies for targeting the 3-OH-C10-HSL pathway include:

-

Receptor Antagonists: Developing small molecules that are structurally similar to 3-OH-C10-HSL and can bind to the LuxR-type receptor without activating it, thereby competitively inhibiting the binding of the native signal.

-

Inhibition of Synthesis: Designing molecules that inhibit the activity of the AinS/LuxI-type synthases, preventing the production of 3-OH-C10-HSL.

-

Enzymatic Degradation: Using enzymes (e.g., lactonases or acylases) that can degrade 3-OH-C10-HSL, effectively silencing the communication channel.

Conclusion

N-3-hydroxydecanoyl-L-Homoserine lactone is a key signaling molecule that enables a broad range of Gram-negative bacteria to orchestrate complex, density-dependent behaviors. Its function is integral to the expression of virulence and the formation of resilient biofilm communities. A thorough understanding of its synthesis, perception, and regulatory functions, facilitated by the robust experimental protocols detailed herein, is essential for fundamental microbiology research and for the development of innovative anti-pathogenic therapies that target bacterial communication. The continued investigation into the 3-OH-C10-HSL signaling network will undoubtedly uncover new facets of the microbial world and provide novel avenues for controlling bacterial infections.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS). This guide focuses on N-((3S)-2-oxooxolan-3-yl)decanamide, also known as N-decanoyl-L-homoserine lactone (C10-HSL), and its broader family of related AHLs. These molecules play a crucial role in regulating virulence, biofilm formation, and other collective behaviors in numerous Gram-negative bacteria.[1][2][3] Consequently, they represent a significant target for the development of novel anti-infective therapies that disrupt bacterial communication rather than directly killing the bacteria, a strategy that may circumvent the development of antibiotic resistance. This document provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of these molecules, along with detailed experimental protocols for their study.

Introduction to Acyl-Homoserine Lactones and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression in a synchronized manner.[2][4] This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.

The canonical AHL-mediated quorum sensing system is the LuxI/LuxR system, first identified in the marine bacterium Vibrio fischeri. The LuxI protein is an AHL synthase that catalyzes the formation of a specific AHL molecule. As the bacterial population grows, the concentration of the AHL in the environment increases. Once a threshold concentration is reached, the AHL binds to and activates the LuxR protein, a cytoplasmic transcriptional regulator. The LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes. These genes often encode for virulence factors, biofilm formation proteins, and enzymes for secondary metabolite production.

N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) and its Analogs

N-((3S)-2-oxooxolan-3-yl)decanamide, or C10-HSL, is a specific AHL with a 10-carbon acyl chain. It is a key signaling molecule for various bacteria, including Pseudomonas aeruginosa, a significant opportunistic human pathogen. The structure of AHLs consists of a conserved homoserine lactone ring and a variable acyl side chain, which determines the specificity of the signal.

Chemical Structure and Properties

The general structure of an AHL is characterized by a lactone ring derived from S-adenosylmethionine and an acyl chain of varying length (typically 4 to 18 carbons) and substitution at the C3 position (oxo- or hydroxy-). These structural variations are responsible for the species-specific signaling observed in different bacteria.

Table 1: Physicochemical Properties of N-((3S)-2-oxooxolan-3-yl)decanamide and Related AHLs

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-decanamide | C14H25NO3 | 255.35 |

| 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide (3-OH-C10-HSL) | 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | C14H25NO4 | 271.35 |

| 3-oxo-N-(2-oxooxolan-3-yl)decanamide (3-oxo-C10-HSL) | 3-oxo-N-(2-oxooxolan-3-yl)decanamide | C14H23NO4 | 269.33 |

| N-dodecanoyl-L-Homoserine lactone (C12-HSL) | N-dodecanoyl-L-Homoserine lactone | C16H29NO3 | 283.41 |

Data sourced from PubChem and other chemical databases.

Biological Activity and Signaling Pathways

AHLs are integral to the regulation of various bacterial processes. The specific biological outcomes are dependent on the type of AHL, its concentration, and the bacterial species.

Role in Virulence and Biofilm Formation

In pathogenic bacteria like Pseudomonas aeruginosa, AHLs such as C10-HSL and 3-oxo-C12-HSL are known to regulate the expression of a wide array of virulence factors, including exotoxins, proteases, and swarming motility. They are also critical for the formation and maturation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Biofilms provide bacteria with increased resistance to antibiotics and host immune responses.

LuxI/LuxR Signaling Pathway

The LuxI/LuxR circuit is the archetypal AHL-mediated quorum sensing system. The process can be summarized in the following steps:

-

Synthesis: The LuxI synthase produces a specific AHL molecule from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP).

-

Diffusion: The AHL molecule freely diffuses across the bacterial cell membrane.

-

Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL rises.

-

Binding and Activation: Upon reaching a threshold concentration, the AHL diffuses back into the bacterial cytoplasm and binds to the LuxR receptor protein.

-

Transcriptional Regulation: The AHL-LuxR complex dimerizes and binds to specific DNA promoter regions (lux boxes), leading to the activation or repression of target gene transcription.

Caption: The LuxI/LuxR quorum sensing signaling pathway.

Quorum Quenching: Disrupting Bacterial Communication

Quorum quenching (QQ) refers to the enzymatic degradation of AHL signal molecules, which effectively disrupts quorum sensing. This is a promising anti-virulence strategy. The primary enzymes involved in QQ are:

-

AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring of AHLs.

-

AHL Acylases: These enzymes cleave the amide bond between the acyl chain and the homoserine lactone ring.

-

Oxidoreductases: These enzymes modify the acyl chain, for example, by reducing a 3-oxo group to a 3-hydroxy group, which can inactivate the signal.

Table 2: Kinetic Parameters of Selected Quorum Quenching Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) |

| AiiA Lactonase | Bacillus sp. | N-(3-oxohexanoyl)-L-HSL | 15.3 | 1,200 |

| AiiA Lactonase | Bacillus sp. | N-decanoyl-L-HSL | 25.6 | 800 |

| PvdQ Acylase | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-HSL | 1.2 | 0.04 |

This data is compiled from various studies and serves as an illustrative example. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of AHLs.

Extraction of AHLs from Bacterial Cultures

Objective: To extract AHLs from the supernatant of a bacterial culture for subsequent analysis.

Materials:

-

Bacterial culture in stationary phase

-

Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream

-

Methanol or acetonitrile (HPLC grade)

Procedure:

-

Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase of growth.

-

Centrifuge the culture at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.

-

Carefully decant the supernatant into a clean flask.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate. This is typically done in a separatory funnel.

-

Pool the organic (ethyl acetate) layers.

-

Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Resuspend the dried extract in a small, known volume of HPLC-grade methanol or acetonitrile for analysis.

References

- 1. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl-Homoserine Lactone Quorum Sensing in Bacteria [jmicrobiol.or.kr]

- 4. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Quorum Sensing and N-Acyl-Homoserine Lactones: A Technical Guide for Researchers

An in-depth exploration of the core mechanisms, quantitative data, and experimental methodologies in the study of bacterial communication.

This technical guide provides a comprehensive overview of quorum sensing (QS), with a specific focus on N-acyl-homoserine lactone (AHL)-mediated signaling in Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental signaling pathways, presents quantitative data on AHL production and activity, and offers detailed experimental protocols for their study.

Introduction to Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1] This process relies on the production, secretion, and detection of small signaling molecules called autoinducers.[2] When the bacterial population reaches a certain density, or "quorum," the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in the expression of specific genes across the community.[1] These regulated behaviors are often those that are most effective when undertaken by a group rather than a single bacterium, such as biofilm formation, virulence factor production, bioluminescence, and antibiotic resistance.[2][3]

In Gram-negative bacteria, one of the most extensively studied families of autoinducers is the N-acyl-homoserine lactones (AHLs). These molecules are central to intraspecies communication and play a critical role in the pathogenicity of many bacteria.

N-Acyl-Homoserine Lactones (AHLs): The Signaling Molecules

AHLs are comprised of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and substitution. This structural diversity, including variations in the length of the acyl chain and modifications at the C3 position (e.g., a hydroxyl or an oxo group), allows for a high degree of specificity in signaling.

Diversity of AHLs

The structural variety of AHLs is a key feature of this signaling system, enabling different bacterial species to have distinct chemical languages. Some bacteria produce a single type of AHL, while others synthesize multiple AHLs to regulate different sets of genes.

Table 1: Examples of N-Acyl-Homoserine Lactones Produced by Various Gram-Negative Bacteria

| Bacterial Species | AHL Produced | Acyl Chain | C3-Substitution |

| Vibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 | 3-oxo |

| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | C12 | 3-oxo |

| N-butanoyl-L-homoserine lactone (C4-HSL) | C4 | None | |

| Chromobacterium violaceum | N-hexanoyl-L-homoserine lactone (C6-HSL) | C6 | None |

| Yersinia enterocolitica | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 | 3-oxo |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | C6 | None | |

| Erwinia carotovora | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 | 3-oxo |

| Agrobacterium tumefaciens | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | C8 | 3-oxo |

Quantitative Aspects of AHL Signaling

The activation of quorum sensing is dependent on the concentration of AHLs reaching a specific threshold. This threshold can vary depending on the bacterial species, the specific AHL, and the sensitivity of the cognate receptor.

Table 2: Reported Activation Thresholds for Various AHLs

| AHL | Reporter System | Activation Threshold | Reference |

| Various AHLs | Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | ~100 nM - 300 nM | |

| 3-oxo-C6-HSL | E. coli (pSB401) | ~1 nM | |

| C8-HSL | Ralstonia solanacearum bioassay | Not specified | |

| Various AHLs | Wastewater biofilms | 10 ng/L - 10 µg/L |

Core Signaling Pathways

The canonical AHL-mediated quorum sensing system involves two key proteins: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.

The LuxI/LuxR Circuit in Vibrio fischeri

The LuxI/LuxR system in the marine bacterium Vibrio fischeri is the archetypal model for AHL-dependent quorum sensing.

Caption: The LuxI/LuxR quorum sensing circuit in Vibrio fischeri.

At low cell density, the basal level of LuxI produces a small amount of 3-oxo-C6-HSL, which diffuses out of the cell. As the bacterial population grows, the extracellular concentration of 3-oxo-C6-HSL increases. Once a threshold is reached, the AHL diffuses back into the cells and binds to the LuxR protein. The LuxR-AHL complex then acts as a transcriptional activator, binding to the promoter of the lux operon and inducing the expression of genes for bioluminescence and more LuxI, creating a positive feedback loop.

The LasI/R and RhlI/R Hierarchy in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, employs a more complex and hierarchical quorum sensing network involving at least two interconnected AHL systems: LasI/R and RhlI/R.

Caption: The hierarchical LasI/R and RhlI/R quorum sensing systems in P. aeruginosa.

The LasI/R system is at the top of this hierarchy. The LasI synthase produces 3-oxo-C12-HSL. The LasR-AHL complex activates the expression of various virulence genes and also positively regulates the expression of the rhlR and rhlI genes. The RhlI synthase then produces C4-HSL, which binds to RhlR to activate another set of virulence genes. This hierarchical structure allows for a more complex and fine-tuned regulation of gene expression in response to population density and environmental cues.

Experimental Protocols

The study of AHL-mediated quorum sensing relies on a variety of experimental techniques to extract, detect, and quantify these signaling molecules.

Extraction of AHLs from Bacterial Cultures

A common method for isolating AHLs from bacterial culture supernatants is liquid-liquid extraction using an organic solvent.

Protocol: Ethyl Acetate Extraction of AHLs

-

Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically stationary phase, when AHL production is maximal).

-

Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean container. For enhanced purity, the supernatant can be passed through a 0.22 µm filter to remove any remaining cells and debris.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (e.g., with 0.5% acetic acid to improve the stability of some AHLs) and shake vigorously for 1-2 minutes, periodically venting the funnel.

-

Phase Separation: Allow the phases to separate. The organic (top) layer containing the AHLs is collected.

-

Repeat Extraction: Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize the recovery of AHLs.

-

Solvent Evaporation: Pool the organic phases and evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.

-

Resuspension: Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for subsequent analysis.

Detection and Quantification of AHLs

Several methods are available for the detection and quantification of AHLs, ranging from sensitive bioassays to precise analytical techniques.

Bacterial biosensors are strains that are engineered to produce a detectable signal, such as color or light, in the presence of specific AHLs. A commonly used biosensor is Agrobacterium tumefaciens NTL4, which carries a plasmid with a traG-lacZ fusion that is induced by AHLs.

Protocol: Agrobacterium tumefaciens Plate Bioassay

-

Prepare Reporter Strain: Grow an overnight culture of the A. tumefaciens reporter strain in a suitable medium with appropriate antibiotics.

-

Prepare Assay Plates: Prepare agar plates with a suitable medium. For a qualitative assay, the test strains can be streaked perpendicular to a streak of the reporter strain. For a quantitative well-diffusion assay, create wells in the agar.

-

Inoculate Plates: For the well-diffusion assay, inoculate the molten agar with the reporter strain culture before pouring the plates.

-

Apply Sample: Add a known volume of the AHL extract or a dilution series of a known AHL standard to the wells.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Detection: Observe the plates for the development of a colored (e.g., blue with X-gal) or luminescent zone around the well or the test strain streak. The diameter of the zone is proportional to the concentration of the AHL.

LC-MS/MS is a powerful analytical technique for the specific and sensitive identification and quantification of AHLs in complex mixtures.

Protocol: LC-MS/MS Analysis of AHLs

-

Sample Preparation: Prepare AHL extracts as described in section 4.1. It is advisable to include an internal standard for accurate quantification.

-

Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18 reversed-phase). Use a gradient of solvents (e.g., water and acetonitrile with formic acid) to separate the different AHLs based on their hydrophobicity.

-

Mass Spectrometry Detection: The eluent from the LC is introduced into a mass spectrometer. The AHLs are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio (m/z) is determined.

-

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, specific parent ions are selected and fragmented to produce a characteristic fragmentation pattern. The detection of a specific parent ion and its characteristic fragment ions provides high confidence in the identification of the AHL.

-

Quantification: The abundance of each AHL is determined by integrating the area of its corresponding peak in the chromatogram. A standard curve generated from known concentrations of AHL standards is used for absolute quantification.

A simple and rapid colorimetric method can be used for the semi-quantitative detection of AHLs.

Protocol: Hydroxylamine-Based Colorimetric Assay

-

Sample Preparation: Prepare the AHL extract and aliquot it into a 96-well plate.

-

Reaction Mixture: Add a freshly prepared 1:1 mixture of 2 M hydroxylamine and 3.5 M NaOH to each well and mix.

-

Acidification and Color Development: Add a 1:1 mixture of 10% ferric chloride in 4 M HCl and 95% ethanol to each well.

-

Measurement: Measure the absorbance at 520 nm using a spectrophotometer. The intensity of the color is proportional to the concentration of AHLs.

Experimental and Logical Workflows

Visualizing experimental workflows can aid in understanding the logical progression of research in quorum sensing.

Caption: A generalized workflow for the extraction and analysis of AHLs.

Conclusion and Future Directions

The study of quorum sensing and N-acyl-homoserine lactones has profound implications for understanding bacterial pathogenesis, biofilm formation, and microbial ecology. The methodologies outlined in this guide provide a robust framework for researchers to investigate these complex communication systems. As our understanding of these pathways deepens, so too does the potential for developing novel therapeutic strategies. The targeted disruption of quorum sensing, often referred to as "quorum quenching," represents a promising anti-virulence approach that could circumvent the development of traditional antibiotic resistance. Future research will likely focus on the discovery of novel AHLs, the elucidation of more intricate regulatory networks, and the development of potent and specific quorum sensing inhibitors for clinical and industrial applications.

References

The Role of N-((3S)-2-oxooxolan-3-yl)decanamide in Pseudomonas aeruginosa Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence and biofilm formation through a sophisticated cell-to-cell communication network known as quorum sensing (QS). This intricate system relies on the production and perception of small signaling molecules, primarily N-acyl-homoserine lactones (AHLs). While the roles of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) in the Las and Rhl systems, respectively, are well-established, the function of other AHLs, such as N-((3S)-2-oxooxolan-3-yl)decanamide (a C10-HSL variant), is an area of growing interest. This technical guide provides an in-depth exploration of the role of C10-HSL and its derivatives in P. aeruginosa signaling, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction to P. aeruginosa Quorum Sensing

Pseudomonas aeruginosa employs a hierarchical quorum-sensing network to regulate the expression of a vast arsenal of virulence factors and to promote the formation of antibiotic-resistant biofilms[1][2]. This network is comprised of at least four interconnected systems: las, rhl, pqs (Pseudomonas quinolone signal), and iqs (integrated quorum sensing signal)[3][4][5]. The las and rhl systems are mediated by AHLs, which are synthesized by LuxI-type synthases and recognized by LuxR-type transcriptional regulators.

The las system, considered the master regulator, utilizes 3-oxo-C12-HSL, synthesized by LasI, which binds to the transcriptional regulator LasR. The LasR:3-oxo-C12-HSL complex activates the expression of numerous virulence genes, including those for elastase and alkaline protease, and also induces the expression of the rhl system components. The rhl system, in turn, is controlled by the RhlR regulator and its cognate signal, C4-HSL, which is produced by RhlI. This system governs the production of virulence factors such as pyocyanin and rhamnolipids.

N-((3S)-2-oxooxolan-3-yl)decanamide: A C10-HSL Variant in the P. aeruginosa QS Network

The molecule N-((3S)-2-oxooxolan-3-yl)decanamide is a member of the C10-HSL family of signaling molecules. While not as extensively studied as 3-oxo-C12-HSL or C4-HSL, evidence suggests that C10-HSL and its derivatives, such as 3-oxo-C10-HSL and 3-hydroxy-C10-HSL, play a significant role in the complex regulatory network of P. aeruginosa.

Biosynthesis and Presence in P. aeruginosa

The primary synthase for long-chain AHLs in P. aeruginosa is LasI. While its main product is 3-oxo-C12-HSL, LasI is also known to produce other AHLs, including 3-oxo-C10-HSL, albeit at lower concentrations. The presence of 3-oxo-C10-HSL has been detected in the sputum of cystic fibrosis patients infected with P. aeruginosa, indicating its production and potential relevance in a clinical context.

Perception and Signaling Pathways

While LasR and RhlR are the primary receptors for 3-oxo-C12-HSL and C4-HSL, respectively, the orphan regulator QscR has been shown to bind a broader range of AHLs with high affinity. Notably, QscR recognizes and is activated by C10-HSL and 3-oxo-C10-HSL.

dot

Furthermore, studies have revealed a LuxR homolog-independent mechanism of gene regulation by C10-HSL. In a mutant strain lacking LasR, RhlR, and QscR, C10-HSL was found to regulate at least 37 genes, including those involved in the degradation of anthranilate, a precursor for the synthesis of the Pseudomonas quinolone signal (PQS). This suggests that C10-HSL can influence the PQS signaling pathway independently of the canonical AHL receptors.

dot

Quantitative Data on the Effects of C10-HSL Analogs

While data on the direct effects of endogenous C10-HSL are limited, studies using synthetic analogs provide valuable insights into its potential regulatory roles. A synthesized analog, Y0-C10-HSL (N-cyclopentyl-n-decanamide), has been shown to inhibit key virulence-associated phenotypes in P. aeruginosa.

Table 1: Inhibitory Effects of Y0-C10-HSL on P. aeruginosa Biofilm Formation and Motility

| Concentration (µmol/L) | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Dispersion (%) | Exopolysaccharide Production Inhibition (%) |

| 10 | 15.9 | 10.7 | 9.63 |

| 100 | 25.0 | 25.6 | 20.76 |

| 200 | 38.5 | 44.8 | 29.3 |

Table 2: Binding Affinities of Various AHLs to the QscR Receptor

| Ligand | K0.5 (nM) |

| 3-oxo-C12-HSL | 3.1 |

| C12-HSL | 3.3 |

| C10-HSL | 3.3 |

| 3-oxo-C10-HSL | 8.7 |

K0.5 represents the concentration of the ligand required for half-saturation of QscR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of C10-HSL and other AHLs in P. aeruginosa signaling.

Biofilm Formation Assay (Crystal Violet Method)

dot

Materials:

-

96-well flat-bottom microtiter plates

-

P. aeruginosa strain of interest

-

Luria-Bertani (LB) broth or other suitable growth medium

-

M63 minimal medium (for some protocols)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking. Dilute the overnight culture 1:100 in fresh growth medium.

-

Plate Inoculation: Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate. For testing the effect of C10-HSL or its analogs, add the desired concentrations of the compound to the wells along with the bacterial suspension. Include appropriate controls (media only, bacteria without compound).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Excess Stain Removal: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm using a microplate reader.

Pyocyanin Quantification Assay

Materials:

-

P. aeruginosa culture supernatant

-

Chloroform

-

0.2 M HCl

-

Centrifuge and tubes

-

Spectrophotometer

Procedure:

-

Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., LB broth) at 37°C with shaking for 24-48 hours.

-

Supernatant Collection: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells. Collect the cell-free supernatant.

-

Extraction: To 3 mL of the supernatant, add 2 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

-

Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

-

Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.

Elastase Activity Assay (Elastin-Congo Red Method)

Materials:

-

P. aeruginosa culture supernatant

-

Elastin-Congo Red (ECR)

-

ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5)

-

Centrifuge and tubes

-

Spectrophotometer

Procedure:

-

Supernatant Preparation: Grow P. aeruginosa cultures and collect the cell-free supernatant as described for the pyocyanin assay.

-

Assay Reaction: In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of ECR buffer containing 1 mg/mL of Elastin-Congo Red.

-

Incubation: Incubate the mixture at 37°C for at least 3 hours (or overnight for higher sensitivity) with shaking.

-

Pelleting Insoluble Substrate: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the insoluble ECR.

-

Quantification: Transfer the supernatant to a new tube or a cuvette and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Swarming Motility Assay

Materials:

-

Swarm agar plates (e.g., M8 medium with 0.5% agar)

-

P. aeruginosa culture

-

Incubator

Procedure:

-

Plate Preparation: Prepare swarm agar plates and allow them to solidify and dry at room temperature for a few hours.

-

Inoculation: Grow an overnight culture of P. aeruginosa. Spot 2.5 µL of the culture onto the center of the swarm agar plate.

-

Incubation: Incubate the plates upright at 37°C for 16-24 hours.

-

Observation: Measure the diameter of the swarming zone. The formation of tendril-like patterns is characteristic of swarming motility.

Conclusion

N-((3S)-2-oxooxolan-3-yl)decanamide, a C10-HSL variant, is an integral, albeit less understood, component of the intricate quorum-sensing network of P. aeruginosa. While the Las and Rhl systems hold hierarchical dominance, the ability of C10-HSL to interact with the orphan receptor QscR and to mediate gene expression independently of canonical LuxR homologs highlights the complexity and adaptability of bacterial communication. The inhibitory effects of C10-HSL analogs on virulence phenotypes underscore the potential of targeting these auxiliary signaling pathways for the development of novel anti-virulence strategies. Further research into the precise role of endogenous C10-HSL in wild-type P. aeruginosa and its interplay with other QS systems will undoubtedly unveil new facets of bacterial pathogenesis and open new avenues for therapeutic intervention.

References

- 1. Pseudomonas aeruginosa N-3-oxo-dodecanoyl-homoserine Lactone Elicits Changes in Cell Volume, Morphology, and AQP9 Characteristics in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Synthesis Pathway of N-((3S)-2-oxooxolan-3-yl)decanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis pathway for N-((3S)-2-oxooxolan-3-yl)decanamide, a molecule of significant interest in the study of bacterial quorum sensing. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry, microbiology, and drug development.

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide, also known as N-decanoyl-L-homoserine lactone (C10-HSL), is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial in bacterial quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The ability to synthesize C10-HSL and its analogs is essential for developing quorum sensing inhibitors, which represent a promising avenue for novel anti-virulence therapies. This guide details a robust and reproducible synthetic pathway for obtaining this target compound.

Core Synthesis Pathway Overview

The most direct and common pathway for the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide involves the N-acylation of the chiral intermediate (S)-α-amino-γ-butyrolactone with a decanoic acid derivative. The overall synthesis can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the Key Intermediate, (S)-α-Amino-γ-butyrolactone Hydrochloride. This crucial precursor is typically synthesized from the readily available and enantiomerically pure amino acid, L-methionine.

-

Stage 2: N-Acylation to Yield the Final Product. The amino group of the lactone is acylated using either decanoic acid via a coupling agent or a more reactive derivative like decanoyl chloride.

This guide will provide detailed protocols for both stages.

Experimental Protocols

Stage 1: Synthesis of (S)-α-Amino-γ-butyrolactone Hydrochloride from L-Methionine

This one-pot procedure provides a high-yield synthesis of the key lactone intermediate.

Reaction Scheme:

(S)-α-Amino-γ-butyrolactone Hydrochloride + Decanoic Acid -> N-((3S)-2-oxooxolan-3-yl)decanamide

Caption: Overall synthesis pathway for N-((3S)-2-oxooxolan-3-yl)decanamide.

Experimental Workflow for N-Acylation

This diagram outlines the key steps in the N-acylation reaction and purification process.

Caption: Workflow for the N-acylation and purification steps.

N-((3S)-2-oxooxolan-3-yl)decanamide molecular weight and formula

An In-depth Technical Guide on N-((3S)-2-oxooxolan-3-yl)decanamide

This technical guide provides a comprehensive overview of N-((3S)-2-oxooxolan-3-yl)decanamide, a compound of interest to researchers in drug development and microbiology. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its biological significance, particularly in the context of bacterial quorum sensing.

Quantitative Data Summary

The fundamental molecular properties of N-((3S)-2-oxooxolan-3-yl)decanamide are summarized below.

| Property | Value |

| Molecular Formula | C14H25NO3 |

| Molecular Weight | 255.35 g/mol |

| CAS Number | 177315-87-6 |

| Synonyms | Decanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide belongs to a class of molecules structurally related to N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules involved in quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. Due to their role in regulating virulence factors and biofilm formation in many pathogenic bacteria, AHLs and their synthetic analogs are significant targets for the development of novel antimicrobial therapies. This guide focuses on the specific properties and potential applications of the N-decanoyl derivative.

Synthesis and Experimental Protocols

Objective: To synthesize N-((3S)-2-oxooxolan-3-yl)decanamide via amidation of (S)-α-amino-γ-butyrolactone.

Materials:

-

(S)-α-amino-γ-butyrolactone hydrochloride

-

Decanoyl chloride

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of the Amine: (S)-α-amino-γ-butyrolactone hydrochloride is dissolved in DCM. An equimolar amount of triethylamine is added to neutralize the hydrochloride salt and liberate the free amine. The mixture is stirred at room temperature for approximately 30 minutes.

-

Acylation Reaction: The reaction mixture is cooled in an ice bath. Decanoyl chloride (1.0-1.2 equivalents) is added dropwise to the solution. The reaction is allowed to proceed at 0°C for one hour and then warmed to room temperature and stirred for an additional 12-24 hours.

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-((3S)-2-oxooxolan-3-yl)decanamide.

-

Characterization: The final product's identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Context and Signaling Pathways

N-((3S)-2-oxooxolan-3-yl)decanamide and its analogs are primarily studied for their ability to modulate bacterial quorum sensing (QS).[1] In many Gram-negative bacteria, QS systems rely on the production and detection of AHLs. These signaling molecules, also known as autoinducers, are synthesized by the bacteria and diffuse into the environment. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding to transcriptional regulators. This complex then activates or represses the expression of target genes, which often include those responsible for virulence, biofilm formation, and antibiotic resistance.

Molecules like N-((3S)-2-oxooxolan-3-yl)decanamide can act as antagonists to these systems. By mimicking the structure of the native AHL, they can competitively bind to the receptor protein without activating it, thereby inhibiting the QS cascade. This mechanism makes them attractive candidates for anti-virulence drugs that disarm pathogens rather than killing them, potentially reducing the selective pressure for developing resistance.

Visualizing Quorum Sensing Inhibition

The following diagram illustrates the general mechanism of quorum sensing and its inhibition by an antagonist molecule.

Caption: Quorum sensing activation and inhibition workflow.

References

Methodological & Application

Synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the chemical synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide, a member of the N-acyl-homoserine lactone (AHL) family of bacterial quorum sensing molecules.[1][2][3] This detailed methodology is intended for researchers in chemical biology, microbiology, and drug development who are investigating bacterial communication and seeking to develop novel anti-infective strategies. The protocol outlines a straightforward amide coupling reaction and includes information on reagents, equipment, and purification methods. Additionally, a summary of expected quantitative data and a visual representation of the synthetic workflow are provided to ensure clarity and reproducibility.

Introduction

N-((3S)-2-oxooxolan-3-yl)decanamide, also known as N-decanoyl-L-homoserine lactone (C10-HSL), is a crucial signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][4] Quorum sensing is a cell-to-cell communication mechanism that enables bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The synthesis of pure, well-characterized AHLs like C10-HSL is essential for studying these communication pathways and for the development of quorum quenching strategies that can disrupt bacterial pathogenesis. This document presents a reliable method for the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide.

| Parameter | Value | Reference |

| Molecular Formula | C14H25NO3 | |

| Molecular Weight | 255.35 g/mol | |

| Purity | >96% | |

| Appearance | White to off-white solid | |

| CAS Number | 177315-87-6 |

Experimental Protocol

This protocol describes the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide via the coupling of decanoic acid and (S)-(-)-α-amino-γ-butyrolactone hydrochloride.

Materials:

-

Decanoic acid

-

(S)-(-)-α-Amino-γ-butyrolactone hydrochloride (L-Homoserine lactone hydrochloride)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve decanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Activation of Carboxylic Acid: To the solution from step 1, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 15-20 minutes.

-

Amine Addition: In a separate flask, suspend (S)-(-)-α-amino-γ-butyrolactone hydrochloride (1.1 equivalents) in anhydrous DCM. To this suspension, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine.

-

Coupling Reaction: Add the amine solution from step 3 to the activated carboxylic acid solution from step 2.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((3S)-2-oxooxolan-3-yl)decanamide.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide.

Caption: Synthetic workflow for N-((3S)-2-oxooxolan-3-yl)decanamide.

Signaling Pathway Context

N-((3S)-2-oxooxolan-3-yl)decanamide is an autoinducer molecule involved in bacterial quorum sensing. The simplified signaling pathway is depicted below.

Caption: Simplified quorum sensing signaling pathway involving C10-HSL.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-((3S)-2-oxooxolan-3-yl)decanamide. The availability of this synthetic molecule is paramount for advancing our understanding of bacterial quorum sensing and for the development of innovative strategies to combat bacterial infections. The provided workflow and contextual diagrams aim to facilitate the successful implementation of this protocol in a research setting.

References

- 1. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

Application Note: HPLC Analysis of N-((3S)-2-oxooxolan-3-yl)decanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-((3S)-2-oxooxolan-3-yl)decanamide, a member of the N-acyl homoserine lactone (AHL) family. AHLs are crucial signaling molecules in bacterial quorum sensing, a system that regulates virulence and biofilm formation.[1][2][3] The ability to accurately quantify these molecules is essential for research into antibacterial strategies. This protocol outlines the chromatographic conditions, sample preparation, and method validation parameters for the reliable determination of this compound in various matrices.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[3][4] N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) is a specific AHL that plays a significant role in the QS pathways of various bacterial species. The development of reliable analytical methods to detect and quantify C10-HSL is critical for studying bacterial communication and for the development of novel anti-virulence therapies. This document provides a detailed reverse-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

N-((3S)-2-oxooxolan-3-yl)decanamide standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent HPLC grade)

-

Formic acid (LC-MS grade, optional for improved peak shape)

-

Methanol (HPLC grade, for sample and standard preparation)

-

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-((3S)-2-oxooxolan-3-yl)decanamide standard and dissolve it in 10 mL of methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions or methanol.

-

Sample Preparation (from bacterial culture):

-

Centrifuge the bacterial culture to pellet the cells (e.g., 10,000 x g for 10 min at 4°C).

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (with 0.1% formic acid) to the supernatant. Vortex vigorously.

-

Separate the organic phase and repeat the extraction two more times.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of mobile phase or methanol for HPLC analysis.

-

The separation is achieved using a gradient elution on a C18 column.

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-20 min: 30% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | 30 minutes |

Results and Method Validation

The described method provides excellent separation of N-((3S)-2-oxooxolan-3-yl)decanamide from common sample matrix components. The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Result |

| Retention Time | Approximately 15.8 min (Varies with system) |

| Linearity (R²) | > 0.999 (for 1-100 µg/mL range) |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.7 µg/mL |

Note: These values are representative and should be determined experimentally for each specific instrument and laboratory setup.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Workflow for the HPLC analysis of N-((3S)-2-oxooxolan-3-yl)decanamide.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of N-((3S)-2-oxooxolan-3-yl)decanamide using RP-HPLC with UV detection. The method is sensitive, linear, and robust, making it suitable for routine quantification in research and development settings. For higher sensitivity and structural confirmation, this method can be readily adapted for use with a mass spectrometry (MS) detector.

References

Application Note: Mass Spectrometric Identification of N-((3S)-2-oxooxolan-3-yl)decanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of N-((3S)-2-oxooxolan-3-yl)decanamide, a member of the N-acyl-homoserine lactone (AHL) family, using liquid chromatography-mass spectrometry (LC-MS). AHLs are crucial signaling molecules in bacterial quorum sensing, making their detection and characterization essential for research in microbiology, infectious diseases, and drug development. This document outlines the sample preparation, LC-MS/MS analysis, and data interpretation for the unambiguous identification of this compound.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The specificity of this signaling is determined by the length and modification of the N-acyl side chain. N-((3S)-2-oxooxolan-3-yl)decanamide (C10-HSL) is an AHL with a 10-carbon acyl chain. Accurate identification and quantification of specific AHLs are critical for understanding bacterial communication and for the development of novel antimicrobial strategies that disrupt quorum sensing.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of AHLs.[1][2] This application note details the use of electrospray ionization (ESI) mass spectrometry for the characterization of N-((3S)-2-oxooxolan-3-yl)decanamide.

Experimental Protocols

Sample Preparation: Extraction of AHLs from Bacterial Supernatant

This protocol is adapted from methods developed for the extraction of AHLs from bacterial cultures.[2]

-

Cell Culture: Grow the bacterial strain of interest in appropriate liquid media to the desired cell density.

-

Centrifugation: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the cell-free supernatant to a clean tube.

-

Solvent Extraction:

-

Acidify the supernatant to pH 3.0 with 1 M HCl.

-

Add an equal volume of ethyl acetate to the supernatant.

-

Vortex vigorously for 1 minute and then centrifuge at 5,000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic layer (ethyl acetate).

-

Repeat the extraction of the aqueous layer with another volume of ethyl acetate.

-

-

Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol or an appropriate solvent compatible with the LC-MS mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general protocol for the LC-MS/MS analysis of N-((3S)-2-oxooxolan-3-yl)decanamide. Optimization may be required depending on the specific instrumentation used.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[1][3]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) is commonly used for the separation of AHLs.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

-

-

Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).

-

MS/MS Analysis: For targeted identification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or targeted MS/MS on a high-resolution instrument.

Data Presentation and Interpretation

The primary identification of N-((3S)-2-oxooxolan-3-yl)decanamide is based on its molecular weight and characteristic fragmentation pattern. The molecular formula of N-((3S)-2-oxooxolan-3-yl)decanamide is C14H25NO3, and its monoisotopic mass is 255.1834 g/mol .

Expected Mass Spectra

In positive ion ESI, the molecule will be observed as the protonated molecule [M+H]⁺. The fragmentation of this precursor ion in the collision cell of the mass spectrometer will yield characteristic product ions. A hallmark of AHL fragmentation is the production of a common ion corresponding to the homoserine lactone moiety.

Table 1: Expected m/z values for N-((3S)-2-oxooxolan-3-yl)decanamide

| Ion Species | Description | Calculated m/z |

| [M+H]⁺ | Protonated parent molecule | 256.1913 |

| [M+Na]⁺ | Sodium adduct | 278.1732 |

| Fragment Ion | Homoserine lactone moiety | 102.0550 |

Note: The observation of the sodium adduct can further confirm the molecular weight of the analyte.

Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated N-((3S)-2-oxooxolan-3-yl)decanamide primarily results in the cleavage of the amide bond, leading to the formation of the stable homoserine lactone ring fragment.

Caption: Fragmentation of protonated N-((3S)-2-oxooxolan-3-yl)decanamide.

Experimental Workflow